7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
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Overview
Description
7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide is a heterocyclic compound that features a benzothiazole ring system with a bromine atom at the 7th position and a dioxide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide typically involves the bromination of benzothiazole derivatives. One common method is to dissolve benzothiazole in an alcohol solvent and introduce a brominating agent to incorporate the bromine atom into the benzene ring . The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors, followed by purification using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used as a building block for the synthesis of light-emitting diodes and conducting polymers for organic electronics.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of light-emitting diodes and conducting polymers.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde:
Uniqueness
7-Bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
7-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIMBWHBDZSLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)NS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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